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Compound Name:
Benzyl 3-aminoazetidine-1-

carboxylate

Cat. No.: B052675 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Benzyl
3-aminoazetidine-1-carboxylate, a key building block in medicinal chemistry. The information

presented herein is intended to support researchers in the identification, characterization, and

utilization of this compound in drug discovery and development. This document details

experimental protocols for acquiring spectroscopic data and presents the data in a clear,

tabulated format for ease of reference.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data obtained for Benzyl 3-
aminoazetidine-1-carboxylate (Molecular Formula: C₁₁H₁₄N₂O₂, Molecular Weight: 206.24

g/mol ).[1]

Table 1: ¹H NMR Data
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Chemical Shift
(δ) ppm

Multiplicity
Coupling
Constant (J)
Hz

Integration Assignment

7.40 - 7.28 m - 5H Ar-H

5.12 s - 2H -CH₂-Ph

4.25 t 8.0 2H Azetidine-H

3.75 t 8.0 2H Azetidine-H

3.60 - 3.50 m - 1H
Azetidine-CH-

NH₂

1.75 br s - 2H -NH₂

Note: The ¹H NMR data is predicted based on the analysis of similar structures and general

chemical shift principles. Experimental data may vary slightly.

Table 2: ¹³C NMR Data
Chemical Shift (δ) ppm Assignment

156.5 C=O (Carbamate)

136.0 Ar-C (Quaternary)

128.6 Ar-CH

128.2 Ar-CH

128.0 Ar-CH

67.2 -CH₂-Ph

55.0 Azetidine-CH₂

48.0 Azetidine-CH-NH₂

Note: The ¹³C NMR data is predicted based on the analysis of similar structures and general

chemical shift principles. Experimental data may vary slightly.
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Table 3: FT-IR Data
Wavenumber (cm⁻¹) Intensity Assignment

3350 - 3250 Medium, Broad N-H Stretch (Amine)

3030 Medium C-H Stretch (Aromatic)

2950 - 2850 Medium C-H Stretch (Aliphatic)

1690 Strong C=O Stretch (Carbamate)

1500 - 1400 Medium to Strong C=C Stretch (Aromatic Ring)

1250 Strong C-N Stretch

1100 Strong C-O Stretch

Note: The FT-IR data is predicted based on characteristic absorption frequencies for the

functional groups present in the molecule.

Table 4: Mass Spectrometry Data
m/z Interpretation

206.11 [M]⁺ (Molecular Ion)[1]

162 [M - C₂H₄N]⁺

108 [M - C₆H₅CH₂O]⁺

91 [C₇H₇]⁺ (Tropylium ion)

77 [C₆H₅]⁺

Note: The mass spectrometry data is based on the exact mass and predicted fragmentation

patterns.[1]

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used to

characterize Benzyl 3-aminoazetidine-1-carboxylate.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Approximately 10-20 mg of Benzyl 3-aminoazetidine-1-carboxylate is

dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The

solution is then transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

Instrument: A 400 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 16-64, depending on the sample concentration.

Relaxation delay: 1-2 seconds.

Spectral width: 0-12 ppm.

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier

transform. Phase and baseline corrections are applied. Chemical shifts are referenced to

the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy:

Instrument: A 100 MHz or higher field NMR spectrometer.

Parameters:

Pulse sequence: Proton-decoupled pulse sequence.

Number of scans: 1024 or more, due to the lower natural abundance of ¹³C.

Relaxation delay: 2-5 seconds.

Spectral width: 0-200 ppm.
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Data Processing: The FID is processed with a Fourier transform and an appropriate line

broadening factor. Phase and baseline corrections are applied. Chemical shifts are

referenced to the deuterated solvent peak.

Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation: A small amount of the solid sample is placed directly on the diamond

crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be

prepared by mixing a small amount of the sample with dry KBr powder and pressing it into a

thin disk.

Instrument: A standard FT-IR spectrometer.

Parameters:

Spectral range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared

spectrum. The spectrum is typically plotted as transmittance or absorbance versus

wavenumber.

Mass Spectrometry (MS)
Sample Preparation: A dilute solution of the sample is prepared in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Instrument: A mass spectrometer equipped with an appropriate ionization source, such as

Electrospray Ionization (ESI).

Parameters (for ESI-MS):

Ionization mode: Positive ion mode is typically used to observe the protonated molecule

[M+H]⁺.
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Capillary voltage: 3-4 kV.

Nebulizing gas: Nitrogen, at a flow rate appropriate for the instrument.

Drying gas: Nitrogen, at a temperature of 200-300 °C.

Mass range: A range appropriate to detect the molecular ion and expected fragments

(e.g., m/z 50-500).

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak

and characteristic fragment ions.

Visualizations
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

characterization of a chemical compound like Benzyl 3-aminoazetidine-1-carboxylate.
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

Logical Relationship of Spectroscopic Data
The following diagram illustrates how the different spectroscopic techniques provide

complementary information for the structural elucidation of Benzyl 3-aminoazetidine-1-
carboxylate.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Available at: [https://www.benchchem.com/product/b052675#spectroscopic-data-nmr-ir-ms-
for-benzyl-3-aminoazetidine-1-carboxylate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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